1-(4-chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one
Overview
Description
1-(4-chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one is a heterocyclic compound that features a unique combination of a chlorophenyl group and a sulfanyl group attached to an imidazolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one typically involves the condensation of 4-chlorobenzaldehyde with thiourea under acidic conditions to form the intermediate 4-chlorophenylthiourea. This intermediate is then cyclized in the presence of a base, such as sodium hydroxide, to yield the desired imidazolone compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazolone ring can be reduced to form dihydroimidazolone derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroimidazolone derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. The chlorophenyl group can enhance binding affinity through hydrophobic interactions and π-π stacking with aromatic residues in the target protein.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-2-thioxo-4,5-dihydro-1H-imidazol-5-one
- 1-(4-chlorophenyl)-2-oxo-4,5-dihydro-1H-imidazol-5-one
- 1-(4-bromophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one
Uniqueness
1-(4-chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one is unique due to the presence of both a chlorophenyl group and a sulfanyl group, which confer distinct chemical reactivity and biological activity
Biological Activity
1-(4-chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one is a heterocyclic compound known for its diverse biological activities. This compound, characterized by its unique sulfanyl and chlorophenyl groups, has been the subject of various studies aimed at understanding its potential therapeutic applications, particularly in cancer treatment and enzyme inhibition.
Basic Information
Property | Value |
---|---|
Chemical Formula | C₉H₇ClN₂OS |
Molecular Weight | 226.69 g/mol |
IUPAC Name | 3-(4-chlorophenyl)-2-sulfanylideneimidazolidin-4-one |
PubChem CID | 1487285 |
Appearance | Powder |
Antitumor Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study reported that compounds similar to this imidazolone demonstrated IC₅₀ values in the range of 2.38–3.77 µM against cervical cancer (SISO) and bladder cancer (RT-112) cell lines, highlighting its potential as an anticancer agent .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The sulfanyl group can form covalent bonds with active site residues in enzymes, leading to inhibition. This mechanism is crucial for compounds intended for therapeutic applications in diseases where enzyme activity is dysregulated.
- Receptor Modulation : The chlorophenyl group enhances binding affinity through hydrophobic interactions, which may influence receptor-mediated pathways .
Table 1: Cytotoxicity of Related Compounds
Compound Name | IC₅₀ (µM) | Cancer Cell Line |
---|---|---|
This compound | 2.38–3.77 | Cervical (SISO) |
N-(7-(4,5-dihydro-1H-imidazol-2-yl)-2-(p-tolyl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene)-[1,1′-biphenyl]-4-sulfonamide | 2.87–3.06 | Cervical (SISO) |
Compound with methyl substituent at R-position | 3.42–5.59 | Cervical (SISO) |
This table summarizes the cytotoxic effects observed in various studies, demonstrating the potential of imidazolone derivatives in cancer therapy.
Antimicrobial Activity
In addition to antitumor properties, this compound has been explored for its antimicrobial effects. Preliminary findings suggest that it may inhibit bacterial growth effectively, making it a candidate for further investigation in the field of infectious diseases .
Properties
IUPAC Name |
3-(4-chlorophenyl)-2-sulfanylideneimidazolidin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2OS/c10-6-1-3-7(4-2-6)12-8(13)5-11-9(12)14/h1-4H,5H2,(H,11,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIKZSOCWOZJBCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)N1)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363365 | |
Record name | 3-(4-chlorophenyl)-2-mercapto-3,5-dihydro-4H-imidazol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55327-43-0 | |
Record name | 3-(4-chlorophenyl)-2-mercapto-3,5-dihydro-4H-imidazol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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